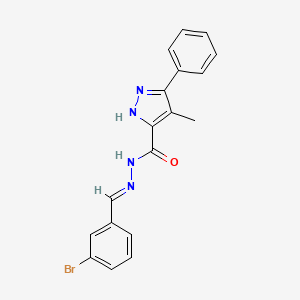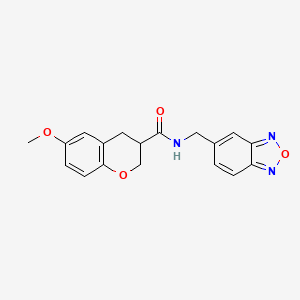
N'-(3-bromobenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known as pyrazole carbohydrazides. Such compounds are of interest due to their potential applications in various fields, including materials science and pharmacology. However, specific information on N'-(3-bromobenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide itself is limited.
Synthesis Analysis
Similar compounds, such as various pyrazole carbohydrazides, have been synthesized through reactions involving hydrazides and aldehydes or ketones. These reactions typically involve the formation of Schiff bases and are followed by characterization techniques like FT-IR, NMR, and X-ray crystallography (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction. These studies often reveal the presence of an E-configuration of hydrazonoic groups and various intramolecular interactions that affect the compound's stability and reactivity (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Pyrazole carbohydrazides generally exhibit nucleophilic sites that can participate in various chemical reactions. They may undergo protonation, and their reactivity can be assessed through molecular docking studies (Pillai et al., 2017).
Physical Properties Analysis
The physical properties like solvation energy and dipole moments of similar compounds can be studied using computational methods. These properties are influenced by the compound's structure and the solvent used (Karrouchi et al., 2020).
Chemical Properties Analysis
Chemical properties such as stability, electron distribution, and potential reactive sites of pyrazole carbohydrazides can be analyzed through various spectroscopic and computational methods. This analysis helps in understanding the compound's potential interactions and reactivities (Channar et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of pyrazole derivatives, including compounds structurally related to N'-(3-bromobenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, involves reactions with various starting materials to yield novel compounds with potential antimicrobial activities. For instance, the reaction of 3-methylbenzofuran-2-carbohydrazide with different ketones yielded compounds that were evaluated for their antimicrobial properties against several fungal and bacterial species, demonstrating significant activity in some cases (Abdel‐Aziz et al., 2009).
Antimicrobial Activity
- New pyrazole-based compounds have been synthesized and tested for their antimicrobial efficacy. Some of these compounds exhibited notable antimicrobial activity, suggesting their potential application in combating microbial infections. This research highlights the importance of structural modifications in enhancing the biological activity of pyrazole derivatives (Dawood et al., 2011).
Antiproliferative Agents
- Mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, incorporating pyrazole moieties, have been studied for their antiproliferative effects on various human tumor cell lines. One particular complex exhibited high cytotoxic activity against ovarian and colorectal carcinoma cells, suggesting a potential route for the development of cancer therapeutics (Sutradhar et al., 2017).
Antioxidant and Anti-inflammatory Agents
- Research into 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives has shown promising antioxidant and anti-inflammatory activities. Compounds with pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffolds demonstrated significant activities, highlighting the therapeutic potential of these molecules in managing oxidative stress and inflammation-related conditions (Mahajan et al., 2016).
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O/c1-12-16(14-7-3-2-4-8-14)21-22-17(12)18(24)23-20-11-13-6-5-9-15(19)10-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFDYQTWSRAKSH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)
![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)

![8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)
![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)
![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)